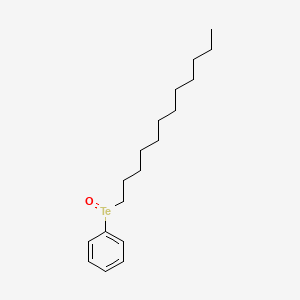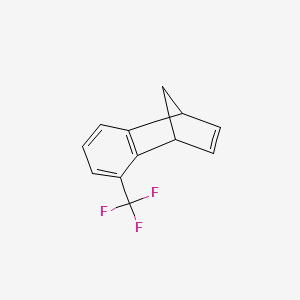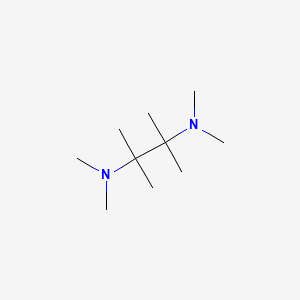
5,7-Dimethylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two methyl groups at positions 5 and 7, and two ketone groups at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione using activated manganese dioxide (MnO₂) in toluene under reflux conditions . Another method includes the bromination of naphthalene-1,4-dione followed by methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as employing recyclable catalysts like L-proline, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and methyl iodide (CH₃I) are employed for halogenation and methylation reactions, respectively
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethylnaphthalene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-Dimethylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its bioactivity. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dimethylnaphthalene-1,4-dione: Similar in structure but with methyl groups at positions 5 and 8.
1,4-Dimethylnaphthalene: Lacks the quinone functionality, making it less reactive in redox reactions.
2,3-Dibromonaphthoquinone: Contains bromine atoms, which significantly alter its reactivity and applications.
Uniqueness
5,7-Dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
84979-40-8 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
5,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-5-8(2)12-9(6-7)10(13)3-4-11(12)14/h3-6H,1-2H3 |
InChI-Schlüssel |
NYRWLVTVIZPHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=O)C=CC(=O)C2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
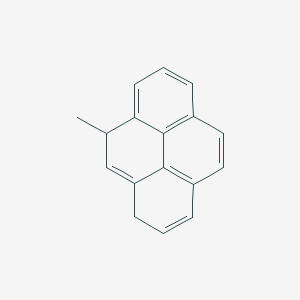
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)

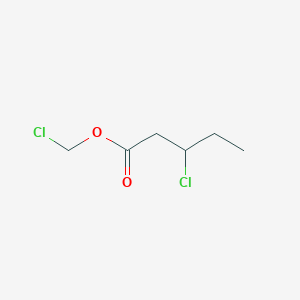
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
